2-(1-Fluoroethyl)-3-methyloxirane

Description

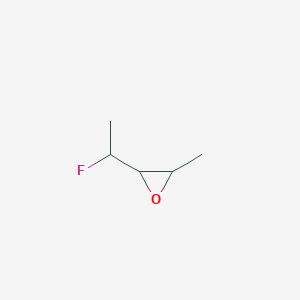

2-(1-Fluoroethyl)-3-methyloxirane (CAS No. 125363-55-5) is a fluorinated epoxide characterized by a methyl-substituted oxirane ring with a 1-fluoroethyl group at the 2-position. Its molecular formula is C₅H₇FO, with an exact molecular weight of 148.03358 and a polar surface area (PSA) of 25.06 Ų . The compound’s structure combines the reactivity of the epoxide ring with the electronic effects of fluorine, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

CAS No. |

125363-55-5 |

|---|---|

Molecular Formula |

C5H9FO |

Molecular Weight |

104.12 g/mol |

IUPAC Name |

2-(1-fluoroethyl)-3-methyloxirane |

InChI |

InChI=1S/C5H9FO/c1-3(6)5-4(2)7-5/h3-5H,1-2H3 |

InChI Key |

IVNNSPWYDYTEOB-UHFFFAOYSA-N |

SMILES |

CC1C(O1)C(C)F |

Canonical SMILES |

CC1C(O1)C(C)F |

Synonyms |

Oxirane, 2-(1-fluoroethyl)-3-methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 2-(1-Fluoroethyl)-3-methyloxirane with other methyloxirane derivatives:

Key Observations :

- Fluorine vs. Methoxy Groups : The fluorine substituent in this compound enhances electronegativity and metabolic stability compared to methoxy-substituted analogs (e.g., 2-(4-Methoxyphenyl)-3-methyloxirane) .

- Polarity : All aryl-substituted derivatives (e.g., 4-fluorophenyl, 4-methoxyphenyl) share a similar PSA (~25 Ų), while bulkier groups like tert-butyl reduce polarity (PSA = 12.53 Ų) .

- Molecular Weight : Aryl-substituted analogs (e.g., 164.204 for 4-methoxyphenyl) are heavier than aliphatic derivatives (148.03 for 1-fluoroethyl) due to aromatic rings .

Epoxide Ring-Opening Reactions

- This compound : The electron-withdrawing fluorine atom increases the electrophilicity of the epoxide ring, facilitating nucleophilic attacks (e.g., by amines or alcohols) in asymmetric synthesis .

- Aryl-Substituted Analogs : Electron-rich aryl epoxides like 2-(3,4-dimethoxyphenyl)-3-methyloxirane undergo [3+2] cycloadditions with alkenes under Lewis acid catalysis to form tetrasubstituted tetrahydrofurans, a reaction less feasible with aliphatic fluorinated epoxides .

- Steric Effects : The tert-butyl group in 2-(1,1-dimethylethyl)-3-methyloxirane hinders ring-opening reactions, limiting its utility in complex syntheses .

Stereochemical Control

- Fluorinated Derivatives : The chiral center in this compound allows for enantioselective synthesis of fluorinated pharmaceuticals, as seen in analogs like (S)-3,3,3-trifluoropropene oxide .

- Aryl-Substituted Derivatives: Trans-2,3-diphenyloxirane (a non-fluorinated analog) is synthesized via Jacobsen epoxidation, achieving high enantiomeric excess (>90%) through chiral catalysts .

Research Findings and Challenges

- Stability Issues : Fluorinated epoxides like this compound are prone to hydrolysis under acidic conditions, requiring anhydrous handling .

- Toxicity: Aliphatic epoxides (e.g., 2-[(3-Methylphenoxy)methyl]oxirane) may cause respiratory irritation, necessitating strict safety protocols during synthesis .

- Synthetic Limitations : Bulky substituents (e.g., tert-butyl) reduce reaction yields in ring-opening reactions, as observed in 2-(1,1-dimethylethyl)-3-methyloxirane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.